3-(3,4-DichlorobenZyloxy)phenylmagnesium bromide
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Overview
Description
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzyloxy)phenylmagnesium bromide typically involves the reaction of 3-(3,4-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Electrophiles: Such as alkyl halides and acyl chlorides.
Conditions: Typically carried out in anhydrous THF under inert atmosphere.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in THF, stabilizing the reactive species and facilitating its reactivity. The primary molecular targets are carbonyl groups, halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzylmagnesium chloride
- 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmagnesium bromide
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
Uniqueness
3-(3,4-Dichlorobenzyloxy)phenylmagnesium bromide is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. Its dichlorobenzyloxy group provides steric and electronic effects that influence its behavior compared to other Grignard reagents.
Properties
Molecular Formula |
C13H9BrCl2MgO |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JJGBCDDSZLEGHW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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